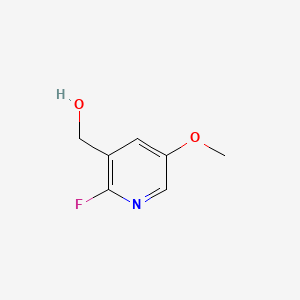

(2-Fluoro-5-methoxypyridin-3-yl)methanol

Descripción

(2-Fluoro-5-methoxypyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group (-CH2OH) at position 3, a fluorine atom at position 2, and a methoxy group (-OCH3) at position 5 of the pyridine ring. The fluorine atom and methoxy group introduce distinct electronic effects, influencing solubility, reactivity, and intermolecular interactions. This article compares this compound with structurally related analogs to infer its physicochemical and functional properties.

Propiedades

IUPAC Name |

(2-fluoro-5-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMYBEARDBBQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a suitable pyridine derivative with a fluorinating agent, followed by methoxylation and reduction to introduce the hydroxymethyl group .

Industrial Production Methods: Industrial production methods for (2-Fluoro-5-methoxypyridin-3-yl)methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and safety.

Análisis De Reacciones Químicas

Types of Reactions: (2-Fluoro-5-methoxypyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to modify the functional groups on the pyridine ring.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (2-Fluoro-5-methoxypyridin-3-yl)carboxylic acid .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Research has indicated that (2-Fluoro-5-methoxypyridin-3-yl)methanol has significant potential as a therapeutic agent. Its applications include:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and leukemia cells. Mechanisms involve inducing apoptosis and cell cycle arrest, making it a candidate for anticancer drug development .

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases .

- Neuroprotective Properties : Emerging studies suggest that it may protect neuronal cells from oxidative stress, indicating applications in neurodegenerative disorders such as Alzheimer's disease .

The biological activity of this compound has been documented through various studies:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against pathogens like Staphylococcus aureus and Escherichia coli, with MICs ranging from 16 to 32 µg/mL. |

| Anti-inflammatory | Reduces inflammatory markers in experimental models of arthritis. |

| Cytotoxicity | Exhibits selective cytotoxicity against cancer cells, particularly leukemia. |

Antimicrobial Properties

A study assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant activity, highlighting its potential as a lead compound for antibiotic development.

Anti-inflammatory Research

In vitro studies using macrophage cell lines showed that treatment with this compound resulted in a marked decrease in the production of pro-inflammatory cytokines. This suggests its utility in developing therapies for inflammatory conditions.

Cytotoxicity Against Cancer Cells

Research involving various cancer cell lines revealed that this compound exhibited selective cytotoxicity, particularly against leukemia cells. This was attributed to its ability to induce apoptosis through specific signaling pathways.

Mecanismo De Acción

The mechanism of action of (2-Fluoro-5-methoxypyridin-3-yl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups may enhance binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions .

Comparación Con Compuestos Similares

Key Observations:

Methoxy (-OCH3) at position 5 is electron-donating, which may counteract ring deactivation caused by EWGs . Steric and Hydrogen-Bonding Effects: The hydroxymethyl group (-CH2OH) at position 3 introduces hydrogen-bonding capability, influencing solubility and crystallinity. Bulky substituents like iodine (I) in (5-Iodopyridin-3-yl)methanol may hinder synthetic accessibility .

Molecular Weight and Commercial Availability: The molecular weight of this compound (157.14 g/mol) is lower than (5-Chloro-2-methoxypyridin-3-yl)methanol (173.60 g/mol), reflecting the replacement of chlorine with lighter fluorine. Commercially available analogs like (5-Chloro-2-methoxypyridin-3-yl)methanol and (2-Chloro-5-methylpyridin-3-yl)methanol are priced at $340–400 per gram, suggesting their utility as intermediates in organic synthesis .

Actividad Biológica

(2-Fluoro-5-methoxypyridin-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a pyridine ring with fluorine and methoxy substituents, has been studied for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to synthesize the available research findings on the biological activity of this compound, providing a comprehensive overview through data tables and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features:

- A pyridine ring with a fluorine atom at the 2-position.

- A methoxy group at the 5-position.

- A hydroxymethyl group at the 3-position.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing potent inhibition of cell proliferation. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| L1210 Mouse Leukemia | 0.1 | Apoptosis induction |

| HeLa Cervical Cancer | 0.05 | Cell cycle arrest |

| MCF-7 Breast Cancer | 0.08 | Inhibition of DNA synthesis |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-alpha | 70 |

| IL-6 | 65 |

| IL-1 beta | 60 |

The compound's ability to modulate inflammatory pathways points towards its potential use in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against several bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Case Studies

- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry reported the synthesis of several derivatives of this compound, assessing their anticancer activity against various cell lines. The most active derivative showed an IC50 value of 0.05 µM against HeLa cells, indicating its potential as a therapeutic agent for cervical cancer treatment .

- Anti-inflammatory Mechanism Investigation : Research published in Molecules demonstrated that this compound inhibits NF-kB signaling pathways in macrophages, leading to decreased production of inflammatory cytokines . This mechanism highlights its therapeutic potential in chronic inflammatory conditions.

Q & A

Q. How can isotopic labeling (²H, ¹³C) track metabolic pathways of this compound in vitro?

- Methodology : Synthesize deuterated analogs at the methanol position (CD₃OD exchange) and monitor via LC-MS/MS. Use ¹³C-labeled pyridine precursors to trace ring-opening metabolites in hepatocyte assays .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.